molecular formula C15H9F3N2OS2 B12138459 (E)-5-(thiophen-2-ylmethylene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one

(E)-5-(thiophen-2-ylmethylene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one

Katalognummer: B12138459
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: GRNXLJUITYMIGR-XYOKQWHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-(thiophen-2-ylmethylene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(thiophen-2-ylmethylene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one typically involves the condensation of a thiazole derivative with a thiophene aldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-5-(thiophen-2-ylmethylene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The trifluoromethyl group and amino group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (E)-5-(thiophen-2-ylmethylene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-5-(2-furylmethylene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one: Similar structure with a furan ring instead of a thiophene ring.

    (E)-5-(2-pyridylmethylene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring and trifluoromethyl group in (E)-5-(thiophen-2-ylmethylene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one imparts unique electronic and steric properties, making it distinct from similar compounds

Eigenschaften

Molekularformel

C15H9F3N2OS2

Molekulargewicht

354.4 g/mol

IUPAC-Name

(5E)-5-(thiophen-2-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H9F3N2OS2/c16-15(17,18)9-3-1-4-10(7-9)19-14-20-13(21)12(23-14)8-11-5-2-6-22-11/h1-8H,(H,19,20,21)/b12-8+

InChI-Schlüssel

GRNXLJUITYMIGR-XYOKQWHBSA-N

Isomerische SMILES

C1=CC(=CC(=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2)C(F)(F)F

Kanonische SMILES

C1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.